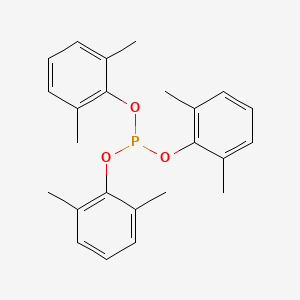
Tris(2,6-dimethylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,6-dimethylphenyl) phosphite is an organophosphorus compound widely used in various chemical applications. It is known for its role as a stabilizer and antioxidant in polymer chemistry, where it helps in preventing the degradation of materials by neutralizing free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,6-dimethylphenol in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate chlorophosphites, which are then converted to the final product by further reaction with 2,6-dimethylphenol .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for efficient scaling up of the reaction, ensuring high yields and purity of the product. The use of continuous flow reactors also minimizes the reaction time and improves the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,6-dimethylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: It can be oxidized to Tris(2,6-dimethylphenyl) phosphate using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.
Major Products: The major products formed from these reactions include Tris(2,6-dimethylphenyl) phosphate and various substituted phosphites depending on the reagents used .
Applications De Recherche Scientifique
Tris(2,6-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: It has been studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Research has explored its potential use in drug formulations due to its stabilizing properties.
Industry: It is widely used in the production of plastics and other materials to enhance their durability and stability
Mécanisme D'action
The primary mechanism by which Tris(2,6-dimethylphenyl) phosphite exerts its effects is through its role as a reducing agent. It neutralizes free radicals by donating electrons, thereby preventing oxidative degradation of materials. This antioxidant property is particularly valuable in polymer chemistry, where it helps in extending the lifespan of materials .
Comparaison Avec Des Composés Similaires
- Tris(2,4-dimethylphenyl) phosphite
- Tris(2,6-dimethoxyphenyl) phosphite
- Tris(2,4,6-trimethylphenyl) phosphine
Uniqueness: Tris(2,6-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which make it particularly effective as an antioxidant and stabilizer. Its structure allows for efficient interaction with free radicals, providing superior protection against oxidative degradation compared to other similar compounds .
Propriétés
Numéro CAS |
52830-49-6 |
|---|---|
Formule moléculaire |
C24H27O3P |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
tris(2,6-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-10-7-11-17(2)22(16)25-28(26-23-18(3)12-8-13-19(23)4)27-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 |
Clé InChI |
YJLVKRVGSARISS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















